molecular formula C10H20NO B038280 2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl CAS No. 118191-03-0

2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl

Cat. No. B038280
M. Wt: 170.27 g/mol
InChI Key: XQEVRZIQWROROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl, commonly known as TEMPO, is a stable, free radical compound that has been extensively studied in the field of chemistry. It is a versatile molecule that finds its application in various fields such as organic synthesis, material science, and biology. TEMPO has been used as a catalyst, a mediator, and a spin-label in various chemical reactions.

Mechanism Of Action

TEMPO acts as a free radical scavenger and a redox mediator. It reacts with various reactive oxygen species (ROS) such as superoxide, hydroxyl radical, and peroxyl radical, and prevents them from damaging biological molecules such as proteins, lipids, and DNA. TEMPO also acts as a redox mediator in various chemical reactions by accepting or donating electrons.

Biochemical And Physiological Effects

TEMPO has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can prevent oxidative damage to biological molecules. TEMPO has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. In addition, TEMPO has been shown to have neuroprotective properties and can protect neurons from oxidative stress.

Advantages And Limitations For Lab Experiments

TEMPO has several advantages for lab experiments. It is a stable and easily accessible compound that can be synthesized in large quantities. It is also a versatile molecule that can be used as a catalyst, mediator, and spin-label in various chemical reactions. However, TEMPO has some limitations as well. It is a relatively expensive compound and can be toxic in high concentrations. In addition, it can interfere with some analytical techniques such as mass spectrometry and HPLC.

Future Directions

TEMPO has a wide range of potential applications in various scientific fields. Some of the future directions for TEMPO research include:
1. Development of new TEMPO-based catalysts for organic synthesis.
2. Study of the mechanism of action of TEMPO in biological systems.
3. Development of new TEMPO-based materials for energy storage and conversion.
4. Study of the potential therapeutic applications of TEMPO in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Conclusion:
TEMPO is a versatile and stable compound that has found its application in various scientific fields. It has been used as a catalyst, mediator, and spin-label in various chemical reactions. TEMPO has several biochemical and physiological effects and has potential therapeutic applications in various diseases. However, further research is needed to fully understand the mechanism of action of TEMPO and to explore its potential applications in various scientific fields.

Synthesis Methods

TEMPO can be synthesized by the oxidation of 2,2,6,6-tetramethylpiperidine using sodium hypochlorite or potassium permanganate. The reaction yields TEMPO as a stable, crystalline, and red-colored powder. The purity of TEMPO can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Scientific Research Applications

TEMPO has found its application in various scientific research fields such as organic synthesis, polymer chemistry, and biology. It has been used as a catalyst in various organic reactions such as oxidation, reduction, and cross-coupling reactions. TEMPO has also been used as a mediator in the synthesis of various polymers such as polyethylene, polystyrene, and polypropylene. In the field of biology, TEMPO has been used as a spin-label in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of biological molecules.

properties

CAS RN

118191-03-0

Product Name

2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl

Molecular Formula

C10H20NO

Molecular Weight

170.27 g/mol

InChI

InChI=1S/C10H20NO/c1-8(2)7-9(3,4)11(12)10(8,5)6/h7H2,1-6H3

InChI Key

XQEVRZIQWROROX-UHFFFAOYSA-N

SMILES

CC1(CC(N(C1(C)C)[O])(C)C)C

Canonical SMILES

CC1(CC(N(C1(C)C)[O])(C)C)C

Other CAS RN

118191-03-0

synonyms

2,2,3,3,5,5-hexamethyl-1-pyrrolidinyloxyl
HMPO

Origin of Product

United States

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